molecular formula C24H32N4O9 B3052882 Cellobiosazone CAS No. 4746-17-2

Cellobiosazone

Cat. No.: B3052882
CAS No.: 4746-17-2
M. Wt: 520.5 g/mol
InChI Key: LWAPQFZLIABRHT-DMYHQRBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cellobiosazone is a crystalline derivative of cellobiose, formed through the reaction of cellobiose with excess phenylhydrazine under acidic conditions. This process, termed osazone formation, replaces the carbonyl groups (C1 and C2) of the reducing end of cellobiose with phenylhydrazones, resulting in a stable crystalline compound . Cellobiose itself is a disaccharide composed of two β-1,4-linked glucose units, a structural motif critical to cellulose. This compound’s primary application lies in carbohydrate identification and structural analysis, as its distinctive crystal morphology and melting point aid in differentiating reducing sugars .

Key properties of this compound include:

  • Molecular formula: C₁₈H₂₂N₄O₈
  • Melting point: 200–202°C
  • Solubility: Sparingly soluble in cold water, soluble in hot water and ethanol .

Properties

CAS No.

4746-17-2

Molecular Formula

C24H32N4O9

Molecular Weight

520.5 g/mol

IUPAC Name

2-(hydroxymethyl)-6-[(5E,6E)-1,2,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C24H32N4O9/c29-12-17(31)23(37-24-22(35)21(34)20(33)18(13-30)36-24)19(32)16(28-27-15-9-5-2-6-10-15)11-25-26-14-7-3-1-4-8-14/h1-11,17-24,26-27,29-35H,12-13H2/b25-11+,28-16+

InChI Key

LWAPQFZLIABRHT-DMYHQRBDSA-N

SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)N/N=C/C(=N\NC2=CC=CC=C2)/C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O

Canonical SMILES

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O

Other CAS No.

4746-19-4
4746-20-7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Osazone Derivatives

Cellobiosazone belongs to the osazone class of carbohydrate derivatives. Below is a detailed comparison with maltosazone and lactosazone, two closely related compounds, based on structural, physicochemical, and functional differences.

Structural and Physicochemical Properties
Compound Parent Sugar Glycosidic Linkage Melting Point (°C) Solubility in Cold Water
This compound Cellobiose (Glc-β-1,4-Glc) β-1,4 200–202 Low
Maltosazone Maltose (Glc-α-1,4-Glc) α-1,4 205–207 Moderate
Lactosazone Lactose (Gal-β-1,4-Glc) β-1,4 192–194 Very low

Key Observations :

  • Glycosidic linkage : this compound and lactosazone share a β-1,4 linkage, whereas maltosazone has an α-1,4 linkage. This difference impacts their crystal packing and melting points .
  • Melting point : The higher melting point of maltosazone (205–207°C) correlates with its α-configuration, which allows tighter molecular stacking compared to β-linked derivatives .
  • Solubility : Lactosazone’s lower solubility in cold water is attributed to the presence of galactose, which introduces steric hindrance .

Enzymatic Susceptibility and Stability

Enzymatic hydrolysis experiments reveal critical differences:

Compound β-Glucosidase Cellulase β-Galactosidase
This compound Resistant Susceptible Resistant
Maltosazone Susceptible Resistant Resistant
Lactosazone Resistant Resistant Susceptible

Mechanistic Insights :

  • This compound’s resistance to β-glucosidase confirms that phenylhydrazone groups block enzyme access to the glycosidic bond. However, cellulase (which targets β-1,4 linkages) can still hydrolyze the intact glucose-glucose bond .
  • Lactosazone’s susceptibility to β-galactosidase underscores the enzyme’s specificity for galactose-containing substrates .

Research Implications and Limitations

  • Advantages of this compound : Its stability and distinct melting point make it a reliable marker in carbohydrate chromatography (e.g., HPLC-based glycan analysis) .
  • Limitations: Unlike maltosazone, this compound cannot be used to study α-glucosidase activity due to its β-configuration. Similarly, lactosazone’s low solubility complicates its use in aqueous assays .

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